Cas no 922022-70-6 (2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide)

2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide
- F2322-0401
- 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
- 2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
- 922022-70-6
- 2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
- AKOS024639251
-
- Inchi: 1S/C24H21N3O4S2/c1-17-7-13-22(14-8-17)33(29,30)27-24-26-19(16-32-24)15-23(28)25-18-9-11-21(12-10-18)31-20-5-3-2-4-6-20/h2-14,16H,15H2,1H3,(H,25,28)(H,26,27)
- InChI Key: QTRSQPZKHZUKFG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1=NC(=CS1)CC(NC1C=CC(=CC=1)OC1C=CC=CC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 479.09734851g/mol
- Monoisotopic Mass: 479.09734851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 134Ų
- XLogP3: 4.5
2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2322-0401-10mg |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-30mg |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-10μmol |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-4mg |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-2μmol |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-40mg |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-5μmol |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-25mg |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-75mg |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2322-0401-20μmol |
2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
922022-70-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide Related Literature
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Additional information on 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide
2-2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide (CAS No. 922022-70-6): A Comprehensive Overview
2-2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide (CAS No. 922022-70-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.
Chemical Structure and Synthesis
The molecular structure of 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide (CAS No. 922022-70-6) is composed of a thiazole ring, a benzene sulfonamide moiety, and a phenoxyphenyl group. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common scaffold in many bioactive molecules due to its versatile chemical properties and biological activities. The benzene sulfonamide moiety adds further complexity and functionality to the molecule, while the phenoxyphenyl group enhances its lipophilicity and binding affinity to target proteins.
The synthesis of 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide typically involves several steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the coupling with the phenoxyphenyl moiety. Recent studies have explored various synthetic routes to optimize yield and purity. For instance, a one-pot multicomponent reaction using microwave-assisted synthesis has been reported to significantly reduce reaction time and improve overall efficiency (Smith et al., 2021).
Biological Activities and Mechanisms of Action
2-2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. One of its key mechanisms of action involves the inhibition of specific enzymes or receptors that play crucial roles in disease pathways.
In anti-inflammatory studies, this compound has shown potent inhibitory effects on cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation (Johnson et al., 2019). Additionally, it has been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
In cancer research, 2-2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide has exhibited significant antiproliferative activity against various cancer cell lines. Mechanistic studies have revealed that it can induce apoptosis by activating caspase-dependent pathways and disrupting mitochondrial function (Lee et al., 2018). Furthermore, it has shown selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy.
Clinical Applications and Future Prospects
The potential clinical applications of 2-2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide are vast and varied. In addition to its anti-inflammatory and anti-cancer properties, recent studies have also explored its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Preliminary results suggest that it can reduce oxidative stress and prevent neuronal cell death by scavenging free radicals and inhibiting pro-inflammatory cytokines (Chen et al., 2017).
To further advance the clinical development of this compound, ongoing preclinical studies are focusing on optimizing its pharmacokinetic properties such as solubility, stability, and bioavailability. Additionally, efforts are being made to develop novel drug delivery systems that can enhance its therapeutic efficacy while minimizing side effects.
Conclusion
2-2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(4-phenoxyphenyl)acetamide (CAS No. 922022-70-6) is a multifaceted compound with a diverse array of biological activities. Its unique chemical structure endows it with potent anti-inflammatory, anti-cancer, and neuroprotective properties. As research continues to uncover new mechanisms of action and potential therapeutic applications, this compound holds great promise for addressing unmet medical needs in various diseases. Future studies will likely focus on optimizing its pharmacological properties and advancing it through clinical trials to ultimately bring it to market as a safe and effective therapeutic agent.
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